An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. Due to the limited availability of public data for this specific compound, this guide leverages information on structurally analogous compounds to provide insights into its physicochemical properties, synthesis, and potential applications.
Chemical Identity and Properties
The expected physicochemical properties, based on its structure and data from similar compounds, are summarized below.
Table 1: Physicochemical Properties of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde and Related Compounds
| Property | 3-Fluoro-4-(trifluoromethoxy)benzaldehyde (Expected) | 3-Fluoro-4-(trifluoromethyl)benzaldehyde | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |
| CAS Number | Not available | 204339-72-0[2] | 67515-60-0[3][4] | 455-19-6[5] |
| Molecular Formula | C₈H₄F₄O₂[1] | C₈H₄F₄O[2] | C₈H₄F₄O[3][4] | C₈H₅F₃O[5] |
| Molecular Weight | 208.11 g/mol [1] | 192.11 g/mol [2] | 192.11 g/mol [3][4] | 174.12 g/mol [5] |
| Appearance | Solid (likely)[1] | Clear, colorless liquid[2] | Colorless to light yellow clear liquid[4] | Colorless oil[5] |
| Boiling Point | No data available | 199 °C[2] | 178 °C[3] | 66-67 °C / 13 mmHg[6] |
| Density | No data available | 1.383 g/mL[2] | 1.408 g/mL at 25 °C[3] | 1.275 g/mL at 25 °C[6] |
| Refractive Index | No data available | 1.454[2] | n20/D 1.457[3] | n20/D 1.463[6] |
Spectroscopic Data Overview
Detailed spectroscopic data for 3-Fluoro-4-(trifluoromethoxy)benzaldehyde is not publicly available. However, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds.
Table 2: Expected and Observed Spectroscopic Data
| Technique | Expected for 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | Data from Analogous Compounds (e.g., trifluoromethylbenzaldehydes) |
| ¹H NMR | Aromatic protons (multiplets), Aldehyde proton (singlet, downfield shift). | Aromatic protons (multiplets), Aldehyde proton (singlet, ~10 ppm). For 4-(trifluoromethyl)benzaldehyde, characteristic peaks are observed. |
| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons, Trifluoromethoxy carbon (quartet). | For 4-(trifluoromethyl)benzaldehyde, ¹³C NMR shows peaks at 192.6, 138.9, 133.8 - 133.2 (q, J = 90.6 Hz), 130.1, 126.09 (q, J = 3.7 Hz), 124.5, 122.7 ppm.[7] |
| ¹⁹F NMR | Two signals: one for the aromatic fluorine, one for the trifluoromethoxy group. | A single resonance for the CF₃ group is characteristic. |
| IR Spectroscopy | Strong C=O stretch (~1700 cm⁻¹), C-H stretch of aldehyde (~2720-2820 cm⁻¹), C-F and C-O stretches. | The IR spectrum of benzaldehyde is dominated by a strong C=O stretch near 1700–1720 cm⁻¹, aldehyde C–H stretches around 2720–2820 cm⁻¹, and aromatic C=C stretches at 1500–1600 cm⁻¹.[8] The NIST WebBook provides an IR spectrum for 3-Fluoro-5-(trifluoromethyl)benzaldehyde.[9] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (208.11). | The NIST WebBook provides a mass spectrum for 3-Fluoro-5-(trifluoromethyl)benzaldehyde.[9] |
Synthesis and Experimental Protocols
A plausible synthetic route could involve the trifluoromethoxylation of a suitable 3-fluorobenzaldehyde precursor. Recent advancements in catalytic trifluoromethoxylation reactions provide several potential pathways.[10]
Below is a general experimental protocol for a related transformation, the synthesis of 3-bromo-4-fluorobenzaldehyde, which illustrates a common methodology for the functionalization of a substituted benzaldehyde.
Experimental Protocol: Synthesis of 3-bromo-4-fluorobenzaldehyde (as an illustrative example) [11]
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Solution A Preparation: Dissolve 1 mole of 4-fluorobenzaldehyde in 160 mL of dichloromethane.
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Solution B Preparation: Dissolve 1.01 moles of sodium bromide in 100 mL of pure water, and with stirring, add 100 mL of 35% hydrochloric acid.
-
Reaction: Mix solution A and solution B at a temperature of 20-25 °C. Initiate ultrasonic waves and, under continuous stirring, add 1.02 moles of 8% sodium hypochlorite aqueous solution dropwise over 1 hour.
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Work-up: After the addition is complete, continue ultrasonic treatment and stirring at the same temperature, then allow the mixture to stand for phase separation.
-
Purification: Separate the phases, wash the dichloromethane phase to neutrality, dry it, and remove the solvent. The crude product can be further purified by bulk melting crystallization at 31 °C to obtain the pure product.
Role in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy (-OCF₃) group is of increasing importance in drug design. Its introduction into a molecule can significantly impact its physicochemical and biological properties.[12][13]
Key contributions of the trifluoromethoxy group:
-
Enhanced Lipophilicity: The -OCF₃ group is highly lipophilic, which can improve a drug candidate's ability to cross cell membranes and increase its bioavailability.[12]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can prolong the half-life of a drug.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic properties of the aromatic ring, influencing its interactions with biological targets.[12]
-
Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the conformation of the molecule, potentially leading to more selective binding to a target protein.[10]
The benzaldehyde moiety itself is a versatile scaffold in medicinal chemistry, serving as a precursor for the synthesis of a wide array of bioactive molecules. The combination of the reactive aldehyde group with the beneficial properties of the fluoro and trifluoromethoxy substituents makes 3-Fluoro-4-(trifluoromethoxy)benzaldehyde a valuable building block for the synthesis of novel therapeutic agents.
Safety and Handling
Specific safety data for 3-Fluoro-4-(trifluoromethoxy)benzaldehyde is limited. However, based on the data for analogous compounds, it should be handled with care.
General Safety Precautions:
-
Hazard Classifications (for analogous compounds): Acute toxicity (oral), skin irritation, eye irritation, and potential for respiratory irritation.[3]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. For some related compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
Disclaimer: This document is intended for informational purposes only and is based on data available for structurally related compounds. It is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for the specific compound before handling.
References
- 1. 3-fluoro-4-(trifluoromethoxy)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]
- 3. 4-Fluoro-3-(trifluoromethyl)benzaldehyde 97 67515-60-0 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 3-Fluoro-5-(trifluoromethyl)benzaldehyde [webbook.nist.gov]
- 10. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
